REACTION_SMILES
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[CH3:26][OH:27].[CH3:5][c:6]1[c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][c:13]([S:21](=[O:22])(=[O:23])[CH3:24])[c:14](-[n:16]2[cH:17][cH:18][cH:19][cH:20]2)[cH:15]1.[NH2:1][C:2]([NH2:3])=[NH:4].[OH2:25]>>[N:1](=[C:2]([NH2:3])[NH2:4])[C:8]([c:7]1[c:6]([CH3:5])[cH:15][c:14](-[n:16]2[cH:17][cH:18][cH:19][cH:20]2)[c:13]([S:21](=[O:22])(=[O:23])[CH3:24])[cH:12]1)=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)c1cc(S(C)(=O)=O)c(-n2cccc2)cc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(S(C)(=O)=O)c(-n2cccc2)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N=C(N)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(-n2cccc2)c(S(C)(=O)=O)cc1C(=O)N=C(N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |